molecular formula C13H16BNO4 B1592225 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid CAS No. 317830-84-5

1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid

Cat. No. B1592225
M. Wt: 261.08 g/mol
InChI Key: LMSHKSBYXDUUBM-UHFFFAOYSA-N
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Description



  • 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid is a compound used in organic synthesis.

  • It contains an indole ring with a boronic acid functional group and a tert-butoxycarbonyl (Boc) protecting group.





  • Synthesis Analysis



    • The synthesis of this compound involves introducing the Boc group to the indole nitrogen using di-tert-butyl dicarbonate.

    • The Boc group can be selectively removed under acidic conditions.





  • Molecular Structure Analysis



    • The molecular formula is C₁₃H₁₅NO₂ , with a molecular weight of 217.26 g/mol .

    • The compound has a boronic acid group attached to the indole ring.





  • Chemical Reactions Analysis



    • The Boc group can be selectively removed using trifluoroacetic acid (TFA) or other strong acids.

    • The boronic acid moiety can participate in Suzuki coupling reactions for further derivatization.





  • Physical And Chemical Properties Analysis



    • Melting Point : 157-161°C

    • Density : 1.2±0.1 g/cm³

    • Boiling Point : 374.1±52.0°C at 760 mmHg




  • Scientific Research Applications

    Synthesis and Organic Chemistry Applications

    • Indoles and Oxindoles Synthesis : The compound has been used in the synthesis of N-(tert-butoxycarbonyl)indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines. This process involves the treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide, leading to intermediates that are converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).

    • Novel Cyclo-Dimerization : A study demonstrated the novel cyclo-dimerization of 1-tert-butoxycarbonyl-3-alkenylindole derivatives, yielding cyclic dimers through a unique process (Kawasaki et al., 2005).

    • Deprotection Techniques : Research on deprotection methods, like using silica gel in refluxing toluene, has shown effectiveness in removing N-Boc protected groups, including indoline derivatives (Min, 2007).

    Catalysis and Chemical Transformations

    • Palladium-Catalyzed Reactions : A palladium-catalyzed method for synthesizing tert-butyl esters from boronic acids using di-t-butyl dicarbonate has been developed. This method is efficient for various substrates, including indoles and quinolines (Li et al., 2014).

    • Boronic Acid Catalysis : Research has demonstrated the use of boronic acid to accelerate a three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids (Das et al., 2017).

    Polymer Science

    • Polymers Containing tert-Butoxycarbonyl Moiety : In polymer materials chemistry, the tert-butoxycarbonyl group has been used in the synthesis of methacrylate polymers. The thermal decomposition behavior of these polymers has been studied, showing that the deprotection of the BOC group occurs at specific temperatures (Jing et al., 2019).

    Safety And Hazards



    • Harmful if swallowed or inhaled.

    • Avoid skin and eye contact.

    • Dispose of properly according to regulations.




  • Future Directions



    • Investigate applications in drug discovery and peptide synthesis.

    • Explore modifications for improved stability and reactivity.




    Remember that this analysis is based on available information, and further research may yield additional insights. 🌟


    properties

    IUPAC Name

    [1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-7-6-9-8-10(14(17)18)4-5-11(9)15/h4-8,17-18H,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LMSHKSBYXDUUBM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H16BNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10593251
    Record name [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10593251
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    261.08 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid

    CAS RN

    317830-84-5
    Record name [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10593251
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To N-Boc-indole-5-boronic acid pinacol ester (172 mg, 0.500 mmol, 1.00 equiv) in acetone/H2O (5.0 mL/5.0 mL) at 23° C. was added NH4OAc (193 mg, 2.50 mmol, 5.00 equiv) and NaIO4 (535 mg, 2.00 mmol, 4.00 equiv). After stirring for 24 hr at 23° C., the reaction mixture was concentrated in vacuo to remove acetone. To the residual solution was added EtOAc (5 mL) and the phases were separated. The aqueous phase was extracted with EtOAc (2×5 mL). The combined organic phases are washed with brine (10 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was purified by chromatography on silica gel eluting with hexanes/EtOAc 1:1 (v/v) to afford 70.0 mg of the title compound as a colorless solid (54% yield).
    Quantity
    172 mg
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    NH4OAc
    Quantity
    193 mg
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    NaIO4
    Quantity
    535 mg
    Type
    reactant
    Reaction Step One
    Quantity
    5 mL
    Type
    solvent
    Reaction Step One
    Yield
    54%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid
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    1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid
    Reactant of Route 6
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    1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid

    Citations

    For This Compound
    1
    Citations
    KD Grimes, A Gupte, CC Aldrich - Synthesis, 2010 - thieme-connect.com
    We report the copper (II)-catalyzed conversion of organoboron compounds into the corresponding azide derivatives. A systematic series of phenylboronic acid derivatives is evaluated …
    Number of citations: 100 www.thieme-connect.com

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